4-benzoyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
The compound “4-benzoyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” belongs to the class of organic compounds known as benzamides . Benzamides are compounds containing a benzamide moiety, which consists of a benzene ring connected to an amide functional group .
Chemical Reactions Analysis
Again, without specific literature or database entries on this compound, it’s challenging to provide a detailed chemical reactions analysis. Benzamides, in general, can participate in various chemical reactions, including hydrolysis, acylation, and substitution reactions .Scientific Research Applications
Antioxidant Activity
Benzamide compounds, including 4-benzoyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, have been found to exhibit antioxidant activity . They can scavenge free radicals and chelate metals, which makes them effective antioxidants .
Antibacterial Activity
Benzamides have been shown to have antibacterial properties . They can inhibit the growth of both gram-positive and gram-negative bacteria . This makes them potential candidates for the development of new antibacterial drugs .
Anti-microbial Activity
Some benzamide compounds have shown anti-microbial activity . For example, N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide has shown moderate antibacterial activities against E. coli, K. pneumoniae, and S. aureus .
Drug Synthesis
Benzamides are crucial building blocks of many drug candidates . For example, N-(3-Amino-4-methylphenyl)benzamide is a crucial raw material and intermediate in the synthesis of many drug candidates .
Kinetics Study in Microflow System
Benzamides can be synthesized in a continuous flow microreactor system . This system can determine intrinsic reaction kinetics parameters, which can be used to optimize reaction conditions .
Precursor to α-substituted Benzylamines
Benzamides can act as a convenient precursor to α-substituted benzylamines . These compounds have various applications in medicinal chemistry .
7. Indicator for the Titration of Butyllithium and Other Lithium Bases Benzamides can be used as an indicator for the titration of butyllithium and other lithium bases . This makes them useful in analytical chemistry .
Green Chemistry
The American Chemical Society’s Green Chemistry Institute Pharmaceutical Round Table has identified amide formation as a priority area of research in the pharmaceutical industry . As many as 65% of drug molecules prepared by pharmaceutical companies are attached to an amide group .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity . Therefore, it’s plausible that this compound may also target bacterial proteins or enzymes, disrupting their function and leading to the inhibition of bacterial growth.
Mode of Action
Based on its structural similarity to other antimicrobial agents, it may interact with its targets by binding to active sites, thereby inhibiting their function . This interaction could lead to changes in the normal functioning of the target, potentially resulting in the death of the bacteria.
Biochemical Pathways
It’s plausible that the compound could interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication, given its potential antimicrobial activity .
Result of Action
If the compound does exhibit antimicrobial activity, it could lead to the death of bacterial cells, thereby helping to clear an infection .
properties
IUPAC Name |
4-benzoyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c1-15-7-5-6-10-19(15)22-25-26-23(29-22)24-21(28)18-13-11-17(12-14-18)20(27)16-8-3-2-4-9-16/h2-14H,1H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPHLXRNHZISAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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